molecular formula C14H14O B6370788 5-(2-Methylphenyl)-2-methylphenol CAS No. 1261985-38-9

5-(2-Methylphenyl)-2-methylphenol

Cat. No.: B6370788
CAS No.: 1261985-38-9
M. Wt: 198.26 g/mol
InChI Key: LMPQNWWKJGWQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenyl)-2-methylphenol is a phenolic compound featuring two methyl substituents: one at the 2-position of the phenol ring and a 2-methylphenyl group attached at the 5-position.

Properties

IUPAC Name

2-methyl-5-(2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-5-3-4-6-13(10)12-8-7-11(2)14(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPQNWWKJGWQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683668
Record name 2',4-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-38-9
Record name 2',4-Dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and other reduced phenolic compounds.

    Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives.

Scientific Research Applications

Chemistry: 5-(2-Methylphenyl)-2-methylphenol is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.

Biology: In biological research, this compound may be used to study the effects of phenolic compounds on biological systems. It can serve as a model compound to investigate the interactions of phenols with enzymes and other biomolecules.

Medicine: The compound’s potential medicinal properties are of interest. It may be explored for its antioxidant, antimicrobial, or anti-inflammatory activities, contributing to the development of new therapeutic agents.

Industry: In industrial applications, this compound can be used as an additive in the production of polymers, resins, and coatings. Its phenolic structure imparts desirable properties such as thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the compound’s phenolic structure allows it to participate in redox reactions, potentially modulating oxidative stress in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(2-Methylphenyl)-2-methylphenol with key analogs, focusing on molecular structure, physical properties, and synthesis methodologies.

Structural Analogues and Substituent Effects

5-Methyl-2-isopropylphenol (Thymol) Structure: A phenol with a methyl group at position 2 and an isopropyl group at position 5. Key Differences: The isopropyl group in thymol introduces greater steric bulk and hydrophobicity compared to the 2-methylphenyl group in the target compound. This affects volatility and antimicrobial activity .

(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol Structure: Features an amino-hydroxyethyl chain at position 5 and a methyl group at position 2.

2-Methyl-5-(6-methylhept-5-en-2-yl)phenol Structure: Contains a terpene-derived alkenyl chain at position 4. Key Differences: The long hydrophobic chain increases lipophilicity, favoring applications in fragrances or lipid-soluble antioxidants .

Physical and Chemical Properties

The table below summarizes key properties of structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₄H₁₄O 198.26* Not reported 2-methylphenyl, 2-methyl
5-Methyl-2-isopropylphenol (Thymol) C₁₀H₁₄O 150.22 49–51 5-isopropyl, 2-methyl
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol C₉H₁₃NO₂ 179.21 Not reported 5-(amino-hydroxyethyl), 2-methyl
1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone C₉H₉ClO₃ 200.62 107–108 2-chloro, 4-hydroxy, 5-methoxy

*Calculated based on molecular formula.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.